(E)-6-benzylidene-2-((E)-(2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)cyclohex-1-enol
Description
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Properties
IUPAC Name |
(2E,6Z)-2-benzylidene-6-[[2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O/c21-20(22,23)17-9-10-18(24-13-17)26-25-12-16-8-4-7-15(19(16)27)11-14-5-2-1-3-6-14/h1-3,5-6,9-13,25H,4,7-8H2,(H,24,26)/b15-11+,16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALOEPMUEJOFCN-LTNDZONTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C(=CNNC3=NC=C(C=C3)C(F)(F)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C\NNC3=NC=C(C=C3)C(F)(F)F)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-6-benzylidene-2-((E)-(2-(5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)cyclohex-1-enol is a hydrazone derivative that has gained attention due to its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and antimalarial research. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of the target compound typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with cyclohexanone derivatives. The reaction is facilitated by a base catalyst, resulting in the formation of the hydrazone structure. The purity and identity of the synthesized compound can be confirmed through techniques such as NMR spectroscopy and X-ray crystallography.
Anti-inflammatory Activity
Research has demonstrated that similar hydrazone compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit nitric oxide (NO) secretion in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, indicating their potential as anti-inflammatory agents .
Antibacterial Activity
Hydrazones, including derivatives similar to this compound, have been evaluated for antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values are critical for assessing their effectiveness. For example:
| Compound | Microorganism | MIC (μg/mL) |
|---|---|---|
| Hydrazone A | Staphylococcus aureus | 32 |
| Hydrazone B | Escherichia coli | 50 |
These results suggest that modifications in the hydrazone structure can lead to varying degrees of antibacterial efficacy .
Antimalarial Activity
In vitro studies have indicated that certain hydrazones possess antimalarial properties. For example, a related compound demonstrated significant activity against Plasmodium falciparum, with a notable reduction in parasitemia levels in infected mice models. The mechanism appears to involve chelation of free iron and inhibition of heme polymerization, which are crucial for parasite survival .
Case Studies
Several case studies have highlighted the biological potential of hydrazone derivatives:
- Anti-inflammatory Mechanism : A study demonstrated that a related hydrazone inhibited the activation of NF-kB signaling pathways in macrophages, leading to decreased production of pro-inflammatory cytokines .
- Antibacterial Efficacy : A series of benzothiazole hydrazones were tested against multi-drug resistant strains, showing promising results with MIC values significantly lower than those of standard antibiotics .
- Antimalarial Action : In another study, a hydrazone derivative was shown to significantly prolong survival in murine models infected with drug-resistant malaria strains, indicating its therapeutic potential against malaria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
